molecular formula C20H26O2 B14083844 (8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14083844
M. Wt: 300.4 g/mol
InChI Key: VIKNJXKGJWUCNN-FCTOQDIESA-N
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Description

The compound “(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one” is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the ethynyl and hydroxy groups through reactions such as alkynylation and hydroxylation.

    Isotope Labeling: Incorporation of the 13C isotopes at specific positions using labeled reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.

    Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction reactions.

    Substitution Reagents: Such as halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a ketone may yield an alcohol.

Scientific Research Applications

The compound has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A similar compound with a cyclopenta[a]phenanthrene core, known for its hormonal activity.

    Testosterone: Another compound with a similar structure, known for its role in male physiology.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and isotopic labeling, which may confer distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C20H26O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1+1,3+1

InChI Key

VIKNJXKGJWUCNN-FCTOQDIESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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